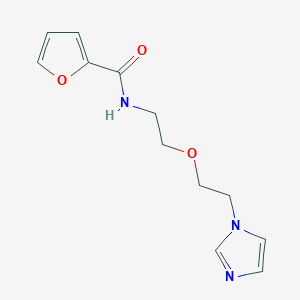

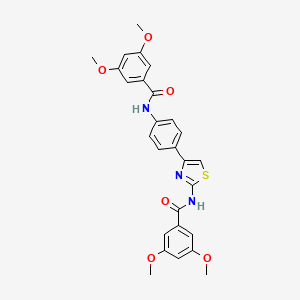

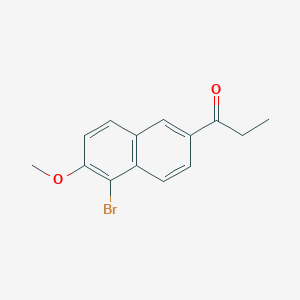

![molecular formula C11H10N4O3 B2525698 4-{[(1E,3E)-3-(甲氧基亚氨基)-2-硝基丙-1-烯-1-基]氨基}苯甲腈 CAS No. 338960-18-2](/img/structure/B2525698.png)

4-{[(1E,3E)-3-(甲氧基亚氨基)-2-硝基丙-1-烯-1-基]氨基}苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzonitrile derivatives is a topic of interest due to their applications in various fields, including liquid crystal technology and pharmaceuticals. For instance, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate for HIV-1 reverse transcriptase inhibitors, involves a multi-step reaction starting from 2-thiouracil, with an overall yield of 40.4% . This process includes methylation, amination, and chlorination steps, which could be analogous to the synthesis of other benzonitrile derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can significantly influence their physical properties and reactivity. For example, the study of 4-(Dimethyl-amino)benzonitrile (DMABN) reveals that the intramolecular charge-transfer (ICT) state has a twisted geometry, which is a result of electronic decoupling between the phenyl and the dimethyl-amino moiety . This information suggests that the molecular structure of "4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile" may also exhibit significant electronic effects due to its substituents, which could affect its reactivity and properties.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be inferred from their chemical structures. The presence of electron-withdrawing or electron-donating groups can affect the molecule's reactivity in various chemical reactions. For example, the presence of an amino group in the benzonitrile derivatives can lead to the formation of hydrogen bonds, as seen in the crystal structures of related compounds . This suggests that the target compound may also participate in hydrogen bonding, which could influence its solubility and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structures. For instance, the luminescent properties of a series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles are attributed to their bent-core structures and the presence of methoxy pyridine, benzonitrile, and alkoxy benzene ring systems . These compounds exhibit liquid crystalline behavior and blue emission, which are properties that could be relevant to the target compound, depending on its molecular structure. Additionally, electrochemical studies can provide information on the energy levels of the frontier molecular orbitals, which are crucial for understanding the electronic properties of the compound .

科学研究应用

合成和化学性质

4-{[(1E,3E)-3-(甲氧基亚氨基)-2-硝基丙-1-烯-1-基]氨基}苯甲腈是一种化合物,属于有机化合物的一般类别,以其复杂的结构和多样的化学性质而闻名。例如,1,2-恶嗪和1,2-苯并恶嗪等化合物,它们是通过某些亚硝基戊烯酮环化合成的,因其作为有机合成中的亲电子试剂而备受关注,强调了此类化合物的结构复杂性和反应性 (Sainsbury, 1991)。

在缓蚀中的作用

该化合物的结构框架表明其在缓蚀等领域具有潜在的用途。喹啉的衍生物(一种与苯甲腈衍生物在结构上相关的化合物)以其对金属腐蚀的有效性而闻名,这主要是由于它们的高电子密度和与金属表面形成稳定的螯合配合物的 ability (Verma, Quraishi, & Ebenso, 2020)。这意味着苯甲腈的衍生物,如4-{[(1E,3E)-3-(甲氧基亚氨基)-2-硝基丙-1-烯-1-基]氨基}苯甲腈,在缓蚀应用中可能表现出相似的性质。

环境和生物技术应用

在环境科学和生物技术方面,该化合物在腈化合物的生物降解或转化中的潜在作用值得注意。腈化合物以其毒性而闻名,可以被某些利用腈水解酶的细菌生物转化。这一生物催化过程对于环境保护和有价值的药物化合物的合成具有重要意义,突出了腈及其衍生物的生态和工业相关性 (Sulistinah & Riffiani, 2018)。

安全和危害

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-18-14-8-11(15(16)17)7-13-10-4-2-9(6-12)3-5-10/h2-5,7-8,14H,1H3/b11-8-,13-7? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIWSXAFRUUEAU-CZPVFJJDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC=C(C=NC1=CC=C(C=C1)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON/C=C(/C=NC1=CC=C(C=C1)C#N)\[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

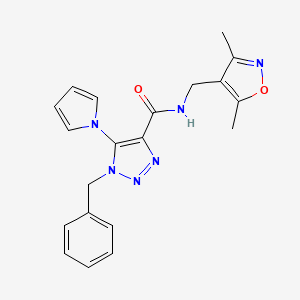

![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

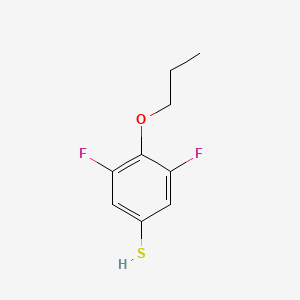

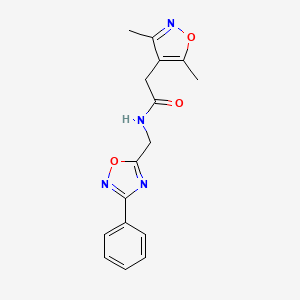

![3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid](/img/structure/B2525624.png)

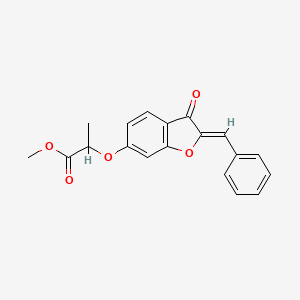

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2525629.png)

![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2525637.png)